molecular formula C13H14F4O2 B7992070 2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone

2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone

Cat. No.: B7992070
M. Wt: 278.24 g/mol
InChI Key: DYVPNYVOXJKEMP-UHFFFAOYSA-N
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Description

It belongs to the trifluoroacetophenone family, characterized by a trifluoromethyl ketone group attached to an aromatic ring. The substituents at the 3- and 5-positions (fluoro and isopentyloxy, respectively) differentiate it from similar compounds. Such derivatives are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in related compounds . Applications may include intermediates in pharmaceuticals or agrochemicals, given the prevalence of trifluoromethyl groups in bioactive molecules .

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c1-8(2)3-4-19-11-6-9(5-10(14)7-11)12(18)13(15,16)17/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVPNYVOXJKEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-(isopentyloxy)benzaldehyde and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The isopentyloxy group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key structural features and physical properties of the target compound with analogs from the evidence:

Compound Name (CAS No.) Substituents (3-, 5-positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Hypothetical Target Compound 3-F, 5-isopentyloxy C₁₄H₁₅F₄O₂ 304.27 Not reported; inferred intermediate
1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone (1352999-53-1) 3-F, 5-OCF₃ C₉H₆F₄O₂ 222.14 High-purity intermediate; used in synthesis
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone (1125812-58-9) 3-Cl, 5-CF₃ C₉H₃ClF₆O 276.56 Precursor to afoxolaner (insecticide)
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone (708-64-5) 3-F C₈H₄F₄O 192.12 Simple analog; used in fluorination studies
2-Chloro-1-(3-fluorophenyl)ethanone (53688-18-9) 3-F, α-Cl C₈H₆ClFO 172.58 Alkylating agent; antimicrobial research

Key Observations :

  • Substituent Effects : The target compound's isopentyloxy group (5-position) introduces steric bulk and lipophilicity, contrasting with smaller groups like trifluoromethoxy (-OCF₃) or chloro (-Cl) in analogs. This may enhance solubility in organic solvents or influence biological membrane penetration .
  • Electronic Effects: The 3-fluoro substituent is electron-withdrawing, activating the aromatic ring toward electrophilic substitution. However, the trifluoromethyl ketone group strongly deactivates the ring, limiting reactivity compared to non-fluorinated analogs .
Oxime and Tosyl Oxime Formation ()

Trifluoroacetophenone derivatives readily form oximes under mild conditions (e.g., hydroxylamine hydrochloride in pyridine at 80°C). For example, 2,2,2-Trifluoro-1-(3-methyl-5-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)phenyl)ethanone oxime was synthesized in 96% yield . Subsequent tosylation with p-toluenesulfonyl chloride further modifies reactivity, enabling applications in heterocycle synthesis (e.g., diaziridines) . The target compound’s isopentyloxy group may hinder such reactions due to steric effects, requiring optimized conditions.

Functionalization via Halogenation ()

Chlorination at the α-position (e.g., 2-Chloro-1-(3-fluorophenyl)ethanone) enables nucleophilic substitution, a pathway useful for generating derivatives with enhanced bioactivity. The target compound’s α-trifluoromethyl group, however, is less reactive than α-chloro analogs, limiting similar derivatization .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone is a fluorinated organic compound with the molecular formula C13H14F4O. Its unique structure, featuring multiple fluorine atoms and an isopentyloxy group, enhances its lipophilicity and biological activity, making it a compound of significant interest in pharmaceutical research and development. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's structure includes:

  • Trifluoromethyl group : Enhances lipophilicity and biological interactions.
  • Fluoro-substituted phenyl ring : Increases binding affinity to various biological targets.
  • Isopentyloxy group : Contributes to its unique properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a kinase inhibitor. This property is crucial for its potential role in cancer treatment and other therapeutic applications.

The compound interacts with specific molecular targets:

  • Kinase Inhibition : It modulates signaling pathways involved in cell proliferation and survival.
  • Purinergic Receptor Modulation : Studies have shown its ability to interact with purinergic receptors implicated in neurological disorders.

Case Studies

  • Kinase Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited specific kinases associated with tumor growth. The inhibition was dose-dependent, indicating potential for targeted cancer therapies.
  • Purinergic Receptor Interaction :
    • High-throughput screening methods revealed that this compound can modulate purinergic receptor activity. Such modulation is linked to therapeutic effects in conditions like anxiety and neurodegenerative diseases.

Applications

The compound has potential applications in various fields:

  • Pharmaceutical Development : As a kinase inhibitor, it may lead to new cancer treatments.
  • Neurological Research : Its interaction with purinergic receptors suggests applications in treating neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
This compoundC13H14F4OKinase inhibition
4-Fluorophenyl EthanolC8H9FModerate receptor interaction
Trifluoromethyl PhenolC7H6F3OLimited biological activity

Q & A

Q. What are the established synthetic routes for preparing 2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, derivatives of trifluoroacetophenone are prepared using Grignard reagents like isopropylmagnesium chloride in tetrahydrofuran (THF) at controlled temperatures (-5°C), achieving yields around 69% . The isopentyloxy group can be introduced via nucleophilic substitution or etherification reactions under anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorinated aromatic and trifluoroacetyl groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1700 cm⁻¹. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) validate molecular weight and purity. Computational tools using InChIKey (e.g., SGXKSDMTSCNKOY-UHFFFAOYSA-N) and SMILES notation (e.g., CCCOC1=C(C=C(C=C1)C(=O)C)F) aid in structural verification .

Q. What safety protocols are essential for handling this compound in the laboratory?

Key precautions include using personal protective equipment (PPE), ensuring adequate ventilation, and avoiding ignition sources. The compound may pose health risks via inhalation, skin contact, or ingestion, requiring immediate decontamination with water or ethanol. Storage should be in a dry, ventilated area at controlled temperatures (-20°C) to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations model electronic properties (e.g., frontier molecular orbitals) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging InChI and SMILES data for 3D structure generation . Solvent effects and transition-state analysis optimize reaction pathways for derivatives .

Q. What experimental strategies resolve contradictions in reaction yields during scale-up?

Yield discrepancies (e.g., 69% in small-scale vs. lower in large-scale) may arise from inefficient mixing or temperature gradients. Design of Experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, reaction time). Continuous-flow reactors improve heat transfer and reproducibility. Analytical techniques like in-situ IR monitoring track reaction progress .

Q. How can the compound’s stability be enhanced under varying pH and temperature conditions?

Stability studies under accelerated conditions (40–60°C, pH 1–13) identify degradation pathways (e.g., hydrolysis of the trifluoroacetyl group). Lyophilization or formulation with cyclodextrins improves thermal stability. For long-term storage, inert atmospheres (N₂ or Ar) and amber glass vials minimize photodegradation .

Environmental and Mechanistic Considerations

Q. What are the environmental hazards of this compound, and how can they be mitigated?

The compound may exhibit acute aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna). Waste disposal should follow EPA guidelines, including adsorption onto activated carbon or incineration. Biodegradation studies under OECD 301 protocols assess persistence in soil/water systems .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Replacing the isopentyloxy group with electron-withdrawing substituents (e.g., Cl, CF₃) enhances binding to cytochrome P450 enzymes, as seen in derivatives like isocycloseram. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with membrane permeability .

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